Welcome to the BenchChem Online Store!
molecular formula C14H12N4O2 B8510753 2-(4-Methoxycarbonylphenyl)-5-aminobenztriazole

2-(4-Methoxycarbonylphenyl)-5-aminobenztriazole

Cat. No. B8510753
M. Wt: 268.27 g/mol
InChI Key: RKYXKNHKGMWPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04119634

Procedure details

the 2-(4-chlorocarbonylphenyl)-5-chlorocarbonylbenzotriazole used in Examples 1 to 9 was prepared in the following way: p-aminobenzoic acid methyl ester is diazotised in the customary manner and the diazo compound is coupled with m-phenylenediamine. The resulting crude azo dyestuff is oxidised in hot pyridine with Cu-II acetate to give 2-(4-methoxycarbonylphenyl)-5-aminobenztriazole with a melting point of 240° C, 135 g of this amine are dissolved in 375 ml of concentrated sulphuric acid and diazotised at 15° to 20° C with nitrosylsulphuric acid. The diazonium salt solution is discharged onto 2.5 kg of ice; the diazonium salt is filtered off and suspended in 800 ml of ice water. This suspension is added in small portions to a solution of 50 g of copper-I cyanide, 75 g of sodium cyanide, 500 ml of water and 250 ml of dimethylformamide. A brown product separates out, with vigorous evolution of gas, and this product can be purified by recrystallisation from o-dichlorobenzene and dimethylformamide; melting point 265° C, blue-fluorescent. The product has the formula ##STR16## and is subjected to alkaline saponification in aqueous glycol monomethyl ether. The product of the formula ##STR17## which melts at 146°-148° C is obtained by boiling in a large excess of thionyl chloride.
Name
2-(4-chlorocarbonylphenyl)-5-chlorocarbonylbenzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Cu II acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[N:14]=[C:13]3[CH:15]=[CH:16][C:17](C(Cl)=O)=[CH:18][C:12]3=[N:11]2)=[CH:6][CH:5]=1)=[O:3].[CH3:22][O:23]C(=O)C1C=CC(N)=CC=1.C1(N)C=CC=C([NH2:39])C=1>N1C=CC=CC=1>[CH3:22][O:23][C:2]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[N:14]=[C:13]3[CH:15]=[CH:16][C:17]([NH2:39])=[CH:18][C:12]3=[N:11]2)=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
2-(4-chlorocarbonylphenyl)-5-chlorocarbonylbenzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)C1=CC=C(C=C1)N1N=C2C(=N1)C=CC(=C2)C(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N)=O
Step Three
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Step Five
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Cu II acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in the following way

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)N1N=C2C(=N1)C=CC(=C2)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 135 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.